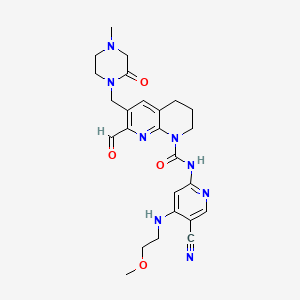
Ruski-201
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruski-201, also known as this compound dihydrochloride, is a sonic hedgehog acyltransferase (HHAT) inhibitor . It has a molecular formula of C20H27N3OS.2HCl and a molecular weight of 430.43 . It is devoid of off-target cytotoxicity .
Synthesis Analysis
The synthesis of this compound involves a series of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines . A central amide linkage, a secondary amine, and ®-configuration at the 4-position of the core are three key factors for inhibitory potency .Molecular Structure Analysis
The molecular structure of this compound is characterized by a central amide linkage, a secondary amine, and ®-configuration at the 4-position of the core . The InChI Key is TUDOZEOETHEGCR-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound has been shown to inhibit Sonic Hedgehog (SHH) palmitoylation in cells and suppress the SHH signaling pathway . It does not affect global palmitoylation levels .Physical And Chemical Properties Analysis
This compound has a molecular weight of 430.43 and a chemical formula of C20H29Cl2N3OS . The elemental analysis shows that it contains C (55.81%), H (6.79%), Cl (16.47%), N (9.76%), O (3.72%), and S (7.45%) .Scientific Research Applications
- Ruski-201 as a Selective Hhat Chemical Probe: A study by Rodgers et al. (2016) highlights that while RUSKI-43, another compound in the same series, showed off-target cytotoxicity, this compound demonstrated no such effects. It specifically inhibits Hhat in cells, making it the first selective Hhat chemical probe suitable for cellular studies. This discovery is crucial for further research into Hhat's catalytic function in the context of cancer and developmental biology (Rodgers et al., 2016).
Mechanism of Action
properties
IUPAC Name |
2-(2-methylbutylamino)-1-[4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS/c1-4-14(2)12-21-13-19(24)23-10-8-18-16(9-11-25-18)20(23)17-7-5-6-15(3)22-17/h5-7,9,11,14,20-21H,4,8,10,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOIGHSNTIJBPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CNCC(=O)N1CCC2=C(C1C3=CC=CC(=N3)C)C=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

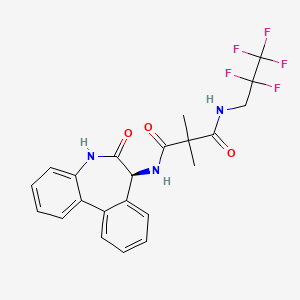

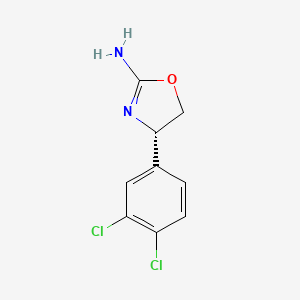
![N-[3-[(4r)-2-Azanylidene-5,5-Bis(Fluoranyl)-4-Methyl-1,3-Oxazinan-4-Yl]-4-Fluoranyl-Phenyl]-5-Cyano-Pyridine-2-Carboxamide](/img/structure/B610529.png)
![1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid](/img/structure/B610530.png)
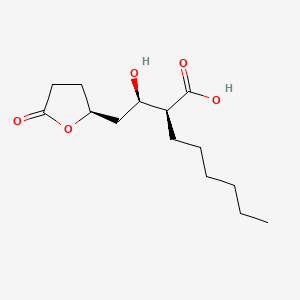
![1-[4'-[4-Methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]-1H-1,2,3-triazol-1-yl][1,1'-biphenyl]-4-yl]cyclopropanecarboxylic acid](/img/structure/B610538.png)
![(3S)-4-[[(4R)-4-(2-chloro-4-fluorophenyl)-5-methoxycarbonyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidin-6-yl]methyl]morpholine-3-carboxylic acid](/img/structure/B610539.png)
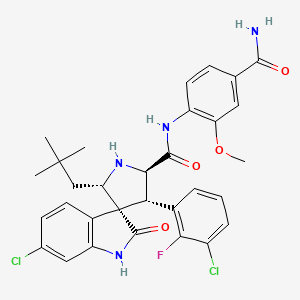
![6-{[(1r,2s)-2-Aminocyclohexyl]amino}-4-[(5,6-Dimethylpyridin-2-Yl)amino]pyridazine-3-Carboxamide](/img/structure/B610541.png)
